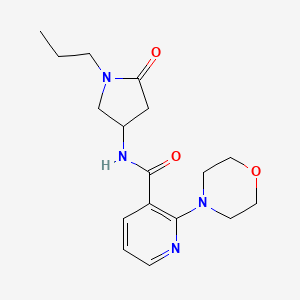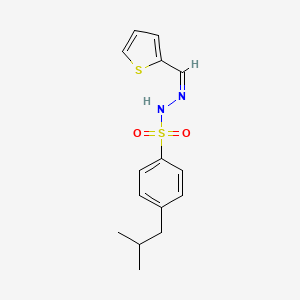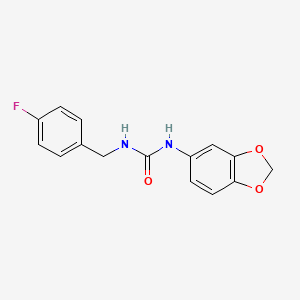![molecular formula C17H19NO2 B5413758 2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide](/img/structure/B5413758.png)
2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a cyclopropyl derivative of furan, and it has been synthesized using various methods. In
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. Additionally, it has been suggested that it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the production of prostaglandins, which play a role in inflammation and pain. Additionally, it has been found to induce apoptosis in cancer cells, leading to their death. It has also been found to have antitumor activity, reducing the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide in lab experiments is its potential anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, its antitumor activity makes it a potential candidate for the treatment of cancer. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the study of 2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide. One potential direction is the development of more efficient and effective synthesis methods for this compound. Another potential direction is the study of its potential applications in the treatment of other diseases, such as autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide has been reported using different methods. One of the most common methods involves the reaction of 4-methylbenzylmagnesium chloride with 2-methylcyclopropylcarboxylic acid chloride, followed by the reaction of the resulting product with furfurylamine. Another method involves the reaction of 4-methylbenzylamine with 2-methylcyclopropylcarboxylic acid, followed by the reaction of the resulting product with furfuryl chloride. Both methods result in the formation of this compound.
Aplicaciones Científicas De Investigación
2-methyl-N-[1-(4-methylbenzyl)cyclopropyl]-3-furamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, it has been found to have antitumor activity, making it a potential candidate for the treatment of cancer.
Propiedades
IUPAC Name |
2-methyl-N-[1-[(4-methylphenyl)methyl]cyclopropyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-3-5-14(6-4-12)11-17(8-9-17)18-16(19)15-7-10-20-13(15)2/h3-7,10H,8-9,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHLAOPTPOMTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CC2)NC(=O)C3=C(OC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-5-{[4-(2-oxopyrrolidin-1-yl)piperidin-1-yl]methyl}-2-furamide](/img/structure/B5413678.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5413689.png)
![(1-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5413692.png)
![(4-{3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenoxy)acetic acid](/img/structure/B5413698.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-phenylurea](/img/structure/B5413702.png)
![(3S*,4R*)-1-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-methoxypiperidin-4-amine](/img/structure/B5413715.png)
![1-isobutyryl-3-({2-[5-(1H-pyrazol-3-yl)-2-furyl]-1H-imidazol-1-yl}methyl)piperidine](/img/structure/B5413717.png)
![6-fluoro-3-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-4-ol](/img/structure/B5413724.png)
![1-{3-fluoro-4-[4-(3-fluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5413729.png)


![9-(2-phenylpropyl)-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5413768.png)
![3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5413774.png)
